molecular formula C11H21BO3 B13559392 2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13559392
M. Wt: 212.10 g/mol
InChI Key: VXFLZKFLUABUNT-UHFFFAOYSA-N
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Description

2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl ring substituted with a methoxymethyl group and a boron-containing dioxaborolane moiety, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropyl derivatives with boronic esters. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include mild temperatures and the use of base reagents to promote the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron-containing group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, borates, and various substituted cyclopropyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds, which can undergo various transformations. The boron atom acts as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the cyclopropyl ring.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylboronic acid: Similar in structure but lacks the methoxymethyl and dioxaborolane groups.

    Pinacol boronic esters: Commonly used in organic synthesis but have different reactivity profiles.

    Cyclopropylmethyl boronic acid: Shares the cyclopropyl and boronic acid moieties but differs in the substituents.

Uniqueness

2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl ring with a methoxymethyl group and a boron-containing dioxaborolane moiety. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C11H21BO3

Molecular Weight

212.10 g/mol

IUPAC Name

2-[1-(methoxymethyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H21BO3/c1-9(2)10(3,4)15-12(14-9)11(6-7-11)8-13-5/h6-8H2,1-5H3

InChI Key

VXFLZKFLUABUNT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)COC

Origin of Product

United States

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